Product packaging for N4-Acetylsulfamethoxazole-d4(Cat. No.:CAS No. 2702538-04-1)

N4-Acetylsulfamethoxazole-d4

Cat. No.: B10782639
CAS No.: 2702538-04-1
M. Wt: 257.30 g/mol
InChI Key: JLKIGFTWXXRPMT-QFFDRWTDSA-N
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Description

Fundamentals of Deuterium (B1214612) Isotope Labeling in Analytical Chemistry

Deuterium (²H or D) labeling, a specific type of stable isotope labeling, involves replacing hydrogen atoms in a molecule with deuterium. chem-station.commusechem.com This substitution is particularly valuable in analytical chemistry because while deuterium behaves very similarly to hydrogen chemically, its greater mass leads to a lower vibrational frequency in chemical bonds. musechem.com This mass difference gives rise to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a carbon-deuterium bond can be slower than those involving a carbon-hydrogen bond. chem-station.com

This principle has several key applications:

Mechanistic Studies : The KIE can be exploited to understand the steps and mechanisms of chemical reactions. symeres.com

Metabolic Studies : Deuterium labeling helps in tracing the metabolic fate of drugs and understanding how they are broken down in the body. symeres.com The enhanced stability of deuterated compounds can slow down metabolism, which is a useful property in drug design. chem-station.commusechem.com

Internal Standards : In quantitative analysis, especially when using mass spectrometry, deuterated compounds are ideal internal standards. acs.orgnih.gov Since they have nearly identical chemical and physical properties to the non-labeled analyte, they behave similarly during sample preparation and analysis. However, their different mass allows them to be distinguished and used as a reference for precise quantification. nih.gov

Overview of Sulfamethoxazole (B1682508) as a Model Compound for Environmental and Metabolic Studies

Sulfamethoxazole is a sulfonamide antibiotic that has been in widespread use for decades to treat various bacterial infections. medchemexpress.comnih.govnih.gov Due to its extensive use in human and veterinary medicine, it is frequently detected in aquatic environments, often found in surface waters at concentrations ranging from nanograms to micrograms per liter. nih.govnaturalis.nlmdpi.com Its prevalence and potential to contribute to antibiotic resistance have made it a compound of significant interest in environmental science. nih.govresearchgate.net

Sulfamethoxazole serves as a model compound for several areas of study:

Environmental Fate and Ecotoxicity : It is used to investigate the biotransformation and biodegradation of pharmaceuticals in water and soil. nih.govnih.gov Studies have examined its effects on aquatic organisms and microbial communities in biofilms. nih.govnaturalis.nl

Metabolic Pathways : Research has focused on how various organisms metabolize sulfamethoxazole. In bacteria, it is metabolized by specific enzymes, while in plants like Arabidopsis thaliana, it undergoes extensive transformation, primarily through N-glycosylation. researchgate.netacs.orgacs.org Pharmacometabolomics studies in humans have identified numerous metabolites, with the acetylated form being the most prominent. mdpi.com

Rationale for the Application of Deuterated Sulfamethoxazole (Sulfamethoxazole-d4) in Advanced Research

Given the extensive research on sulfamethoxazole in environmental and biological matrices, accurate and reliable quantification is essential. This is the primary role of Sulfamethoxazole-d4 (B561764). caymanchem.com Sulfamethoxazole-d4 is the deuterated form of sulfamethoxazole, where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium atoms. caymanchem.comscbt.comlgcstandards.com

The rationale for its use is clear:

Internal Standard for Mass Spectrometry : Sulfamethoxazole-d4 is intended for use as an internal standard for the quantification of sulfamethoxazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.com When analyzing complex samples like wastewater, surface water, or blood plasma, the presence of other substances can interfere with the measurement of the target analyte (sulfamethoxazole). nih.gov By adding a known amount of Sulfamethoxazole-d4 to the sample, analysts can correct for any loss during sample preparation or variations in instrument response, leading to highly accurate results.

Tracing and Elucidation : As a labeled compound, it can be used to trace the path of sulfamethoxazole through environmental systems or metabolic processes, distinguishing it from the naturally occurring, unlabeled form. wikipedia.org

The table below summarizes the key properties of Sulfamethoxazole-d4.

Historical Context and Evolution of Deuterated Standards in Scientific Inquiry

The use of isotopes to trace the path of atoms in chemical and biological systems dates back to the early 20th century, initially with radioactive isotopes. The introduction of stable isotopes, like deuterium, provided a safer alternative for research, especially in human studies. metsol.comwikipedia.org

The evolution of analytical techniques, particularly the coupling of chromatography with mass spectrometry (e.g., LC-MS/MS), revolutionized quantitative analysis. These methods offered high sensitivity and specificity but also highlighted the need for robust internal standards to ensure accuracy. nih.gov Deuterated compounds became the "gold standard" for these applications. acs.org Their development was driven by the need to overcome matrix effects and variability in sample processing and instrument performance. The synthesis of specifically labeled compounds like Sulfamethoxazole-d4 represents the culmination of decades of progress in isotopic labeling, enabling precise measurement of critical analytes in complex research settings. acs.orgnih.govrsc.org

The table below presents a summary of research findings related to Sulfamethoxazole and its deuterated form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O3S B10782639 N4-Acetylsulfamethoxazole-d4 CAS No. 2702538-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIGFTWXXRPMT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016780
Record name Sulfamethoxazole-D4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-86-1, 2702538-04-1
Record name 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole-D4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Synthetic Methodologies and Isotopic Characterization of Sulfamethoxazole D4

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Sulfamethoxazole (B1682508) Derivatives

The synthesis of Sulfamethoxazole-d4 (B561764), formally named 4-amino-N-(5-methyl-3-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide, involves the introduction of deuterium atoms onto the aromatic ring of a precursor molecule. caymanchem.comnih.gov While specific, detailed synthetic procedures for Sulfamethoxazole-d4 are often proprietary, the general strategies for deuterating aromatic compounds can be inferred from established chemical principles.

A common and effective method for site-selective deuteration involves utilizing a deuterated starting material. In the case of Sulfamethoxazole-d4, the synthesis would likely commence from a deuterated aniline (B41778) derivative, specifically aniline-2,3,5,6-d4. This deuterated precursor would then undergo a series of reactions analogous to the synthesis of unlabeled sulfamethoxazole. This typically involves:

Protection of the amino group: The amino group of the deuterated aniline is protected, often through acetylation, to prevent unwanted side reactions.

Chlorosulfonation: The protected aniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

Condensation: The resulting deuterated sulfonyl chloride is then condensed with 3-amino-5-methylisoxazole.

Deprotection: The protecting group on the amino function is removed to yield the final Sulfamethoxazole-d4 product.

Alternative strategies for deuterium incorporation include direct hydrogen-deuterium (H/D) exchange reactions on the sulfamethoxazole molecule or a suitable precursor. d-nb.info This can be achieved under acidic or basic conditions using a deuterium source like deuterium oxide (D₂O), or through metal-catalyzed reactions. d-nb.infoacs.org For instance, iridium-based catalysts have been shown to be effective for the regioselective ortho-deuteration of primary arylsulfonamides. acs.org However, achieving high levels of deuteration specifically at the four desired positions without affecting other parts of the molecule can be challenging and may require extensive optimization of reaction conditions.

Recent advancements in synthetic methodologies have also explored late-stage isotopic labeling, which could be adapted for deuteration. nih.govresearchgate.netchemrxiv.org These methods offer the advantage of introducing the isotopic label at a later step in the synthesis, which can be more efficient.

Analytical Techniques for Verifying Deuteration and Isotopic Purity

The production of high-quality Sulfamethoxazole-d4 necessitates rigorous analytical characterization to confirm the precise location of the deuterium atoms and to assess the isotopic purity and enrichment. rsc.org The two primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is an indispensable tool for unambiguously determining the position of deuterium atoms within the Sulfamethoxazole-d4 molecule. rsc.orgnih.govnih.gov By comparing the ¹H NMR spectrum of the deuterated compound with that of an unlabeled sulfamethoxazole standard, the absence of proton signals at specific chemical shifts confirms successful deuteration.

In the case of Sulfamethoxazole-d4, the ¹H NMR spectrum would show the disappearance of the signals corresponding to the protons on the benzene (B151609) ring. The remaining signals, such as those for the methyl group on the isoxazole (B147169) ring and the amine protons, should remain intact, confirming the specific localization of the deuterium labels. nih.govchemicalbook.com

Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium signals, providing further confirmation of their presence and location.

Table 1: Predicted ¹H NMR Spectral Data Comparison

Proton Position Unlabeled Sulfamethoxazole (Predicted Chemical Shift, ppm) Sulfamethoxazole-d4 (Predicted Chemical Shift, ppm)
Benzene Ring Protons ~6.7-7.7 (multiplet) Absent
Isoxazole Ring Proton ~6.1 (singlet) ~6.1 (singlet)
Methyl Group Protons ~2.3 (singlet) ~2.3 (singlet)

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic enrichment and purity of Sulfamethoxazole-d4. rsc.orgnih.govresearchgate.net HRMS provides a highly accurate mass measurement, allowing for the clear differentiation between the deuterated and non-deuterated forms of the molecule.

The molecular weight of unlabeled sulfamethoxazole (C₁₀H₁₁N₃O₃S) is approximately 253.05 g/mol . nih.govnist.gov The incorporation of four deuterium atoms in Sulfamethoxazole-d4 (C₁₀H₇D₄N₃O₃S) increases the molecular weight to approximately 257.08 g/mol . caymanchem.comnih.gov

By analyzing the mass spectrum, the relative abundance of the ion corresponding to Sulfamethoxazole-d4 (m/z 257) can be compared to the abundance of ions corresponding to the unlabeled compound (d0, m/z 253) and any partially deuterated species (d1, d2, d3). nih.gov This allows for the calculation of the isotopic purity, which is a critical parameter for its use as an internal standard. rsc.orgnih.gov For research-grade material, the isotopic purity is typically expected to be ≥98% or higher. esschemco.com

Table 2: High-Resolution Mass Spectrometry Data

Compound Molecular Formula Monoisotopic Mass (Da) Primary Ion (m/z)
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.0521 254.0594 [M+H]⁺

Note: Mass values are calculated for the most abundant isotopes.

Considerations for Isotopic Purity and Chemical Identity in Research-Grade Sulfamethoxazole-d4 Production

The production of research-grade Sulfamethoxazole-d4 for use as an internal standard in quantitative bioanalysis demands stringent quality control to ensure both high isotopic purity and chemical identity. rsc.orgacs.org

Isotopic Purity: High isotopic purity is paramount to prevent interference from the unlabeled analyte. chemrxiv.org A low percentage of the d0 isotopologue is crucial to ensure that the internal standard does not contribute to the signal of the compound being quantified, which could lead to inaccurate results. chemrxiv.org The acceptable level of the d0 form is generally required to be very low, often less than 0.5% or 1%. caymanchem.comchemrxiv.org

Chemical Purity: The chemical purity of Sulfamethoxazole-d4 must also be high, meaning it should be free from other chemical impurities that could interfere with the analysis. who.intresearchgate.net These impurities could arise from starting materials, side reactions during synthesis, or degradation products. Techniques like High-Performance Liquid Chromatography (HPLC) are typically used in conjunction with mass spectrometry to assess chemical purity. esschemco.comnih.gov

Stability: The stability of the deuterium label is another important consideration. The C-D bonds on the aromatic ring are generally stable under typical analytical conditions. nih.govnih.gov However, it is essential to ensure that no back-exchange of deuterium for hydrogen occurs during synthesis, purification, storage, or sample processing, as this would compromise the isotopic integrity of the standard. chemrxiv.org

Advanced Analytical Method Development and Validation Employing Sulfamethoxazole D4 As an Internal Standard

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies for Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the rapid and sensitive quantification of pharmaceutical compounds. The use of Sulfamethoxazole-d4 (B561764) as an internal standard in these methods is critical for achieving reliable and reproducible results.

Effective chromatographic separation is essential to distinguish the analyte of interest from other matrix components, thereby minimizing ion suppression and ensuring accurate quantification. The development of a UPLC-MS/MS method involves the careful optimization of several key parameters to achieve the best possible peak shape, separation, and run time.

Researchers have employed various columns and mobile phases to optimize the separation of sulfonamides, including sulfamethoxazole (B1682508), with Sulfamethoxazole-d4 as the internal standard. A common choice is a reversed-phase C18 column, valued for its versatility and effectiveness in separating moderately polar compounds. nih.govscielo.org.mx For instance, a Waters ACQUITY UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 μm) has been successfully used. nih.gov Similarly, a Kinetex C18 column (50 × 4.6 mm, 2.6 μm) has been utilized for the chromatographic separation of sulfamethoxazole and its deuterated internal standard. scielo.org.mx

The mobile phase composition is another critical factor. Typically, it consists of an aqueous component and an organic solvent, often with an additive to improve peak shape and ionization efficiency. A gradient elution program is frequently used, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase to elute the compounds. For example, one method used a gradient of 0.1% formic acid in water and 0.1% formic acid in a methanol/acetonitrile (B52724) mixture. uts.edu.au Another method employed a mobile phase of acetonitrile and 10mM ammonium (B1175870) formate (B1220265) at a pH of 4.5 in a 60:40 v/v ratio with a flow rate of 0.400 mL/min. ijrps.comijrps.com The total run time for such methods can be optimized to be as short as a few minutes, allowing for high-throughput analysis. nih.govresearchgate.net

Table 1: Examples of Optimized Chromatographic Parameters

Parameter Condition 1 Condition 2 Condition 3
Column Waters ACQUITY UPLC™ BEH C18 (50 × 2.1 mm, 1.7 μm) nih.gov Kinetex C18 (50 × 4.6 mm, 2.6 μm) scielo.org.mx Reversed-phase C18 (2.1 mm × 50 mm, 1.7 μm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water uts.edu.au 5 mM Ammonium Acetate scielo.org.mx 10mM Ammonium Formate (pH 4.5) ijrps.comijrps.com
Mobile Phase B 0.1% Formic Acid in 50:50 MeOH:ACN uts.edu.au Acetonitrile scielo.org.mx Acetonitrile ijrps.comijrps.com
Flow Rate 0.2 mL/min nih.gov 0.8 to 1.0 mL/min scielo.org.mx 0.400 mL/min ijrps.comijrps.com
Injection Volume - 20 µL scielo.org.mx 5 µL ijrps.comijrps.com

| Run Time | 19 min nih.gov | - | - |

Tandem mass spectrometry (MS/MS) enhances the selectivity of the analysis by monitoring specific fragmentation patterns of the target compounds. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. mdpi.com This process is highly specific and significantly reduces background noise.

For Sulfamethoxazole-d4, the precursor ion is typically m/z 258.2. researchgate.net The selection of product ions and the optimization of collision energy are crucial for maximizing sensitivity. Two MRM transitions are often monitored for each compound: one for quantification (the most intense) and one for confirmation. mdpi.com The optimization is performed by direct infusion of a standard solution of Sulfamethoxazole-d4 into the mass spectrometer. mdpi.com The collision energy is adjusted to yield the most abundant and stable product ions.

Table 2: Selected MRM Transitions for Sulfamethoxazole-d4

Precursor Ion (m/z) Product Ion (m/z) - Quantifier Collision Energy (eV) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) - Qualifier Reference
258 160 27 - - researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Complex Matrices

The robustness of analytical methods using Sulfamethoxazole-d4 as an internal standard allows for its application in a wide array of complex sample matrices, from biological fluids to environmental samples and foodstuffs.

The determination of drug concentrations in biological matrices is fundamental to pharmacokinetic and metabolic studies. Sulfamethoxazole-d4 is frequently used as an internal standard for the quantification of sulfamethoxazole in human and animal plasma. ijrps.comijrps.comresearchgate.net A validated UPLC-MS/MS method for human plasma demonstrated linearity over a concentration range of 320.635 ng/mL to 22009.900 ng/mL. ijrps.comijrps.com The method showed good recovery for both sulfamethoxazole (71.39%) and Sulfamethoxazole-d4 (71.14%), indicating that the internal standard effectively compensated for extraction inefficiencies. ijrps.comijrps.com Sample preparation for plasma analysis often involves a simple liquid-liquid extraction or solid-phase extraction (SPE) to remove proteins and other interfering substances. ijrps.comresearchgate.net These methods are validated according to regulatory guidelines to ensure they are suitable for bioequivalence and other clinical studies. ijrps.com

Beyond plasma, these methods are adaptable for other biological tissues. For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method using Sulfamethoxazole-d4 as an internal standard has been developed for the analysis of sulfonamide residues in edible animal tissues like kidney, liver, and muscle. rsc.org

Table 3: Application of Sulfamethoxazole-d4 in Biological Matrix Analysis

Matrix Sample Preparation Analytical Method Key Findings Reference
Human Plasma Liquid-Liquid Extraction UPLC-MS/MS Linear range: 320.635-22009.900 ng/mL; Recovery: ~71% ijrps.comijrps.com
Rat Plasma Liquid-Liquid Extraction with acetonitrile and methanol UPLC-MS/MS Method successfully applied for quantification after administration researchgate.net

| Animal Tissue (Kidney, Liver, Muscle) | QuEChERS | LC-Orbitrap MS | Developed for screening and confirmation of sulfonamide residues | rsc.org |

Pharmaceuticals are increasingly recognized as environmental micropollutants. Sulfonamides, including sulfamethoxazole, are frequently detected in various environmental compartments due to incomplete removal in wastewater treatment plants (WWTPs). core.ac.uk LC-MS/MS methods using Sulfamethoxazole-d4 as an internal standard are essential for monitoring the presence and fate of these compounds in the environment.

These methods have been applied to a range of environmental matrices, including wastewater (influent and effluent), surface water (river and sea water), and even drinking water. scielo.org.mxcore.ac.ukmdpi.com Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. scielo.org.mxresearchgate.netcore.ac.uk For instance, Oasis HLB cartridges are commonly used for this purpose. nih.govscielo.org.mxresearchgate.net

Studies have detected sulfamethoxazole in urban rivers at concentrations ranging from 5.50 to 77.76 ng/L in surface water and 3.01 to 54.20 ng/g in sediments. mdpi.com In WWTP effluent, concentrations can range from 10 to 400 ng/L. researchgate.net The use of Sulfamethoxazole-d4 helps to correct for matrix effects, which can be particularly strong in complex samples like wastewater. mdpi.com Method quantification limits are often in the low ng/L range for water samples and ng/g range for solid samples, demonstrating the high sensitivity of these analytical techniques. nih.govmdpi.com

Table 4: Sulfamethoxazole-d4 in Environmental Analysis

Matrix Preparation Method Detected Concentration of Sulfamethoxazole Method Quantification Limit (MQL) Reference
Wastewater Effluent Solid-Phase Extraction (SPE) 10 - 400 ng/L 7.0 - 10 ng/L researchgate.net
River Water Solid-Phase Extraction (SPE) - 0.017 ng/L nih.gov
Wastewater Solid-Phase Extraction (SPE) - 0.044 ng/L nih.gov
River Sediment - - 0.008 ng/g nih.gov
Urban River Water Filtered (0.45 µm) 5.50 - 77.76 ng/L - mdpi.com
Urban River Sediment - 3.01 - 54.20 ng/g - mdpi.com

| Digestate (Biogas Plant) | - | up to 3.53 mg/kg | 1.5 µg/kg (as 3xLOD) | nih.gov |

The presence of veterinary drug residues, such as sulfonamides, in food products is a significant concern for food safety. Regulatory bodies set maximum residue limits (MRLs) for these compounds in foodstuffs. Consequently, sensitive and reliable analytical methods are required for monitoring compliance.

An isotope dilution LC-MS/MS method has been validated for the determination of sulfonamides in milk using a suite of deuterated internal standards, including Sulfamethoxazole-d4. acgpubs.org In this method, a milk sample is spiked with the internal standard solution, followed by an extraction with a mixture of acetonitrile and ethyl acetate. acgpubs.org The method was validated by preparing matrix-matched calibration standards. acgpubs.org It demonstrated good performance with recoveries in the range of 91-114% and a relative measurement uncertainty between 7.5% and 12.7%. acgpubs.org The ability to accurately quantify residues at levels below the legal limits is crucial for ensuring the safety of the food supply. acgpubs.org

Table 5: Analysis of Sulfonamides in Milk using Sulfamethoxazole-d4 IS

Parameter Finding Reference
Extraction Solvent Acetonitrile:Ethyl Acetate (6:4, v/v) acgpubs.org
Calibration Matrix-matched calibration (10-50 ng/g) acgpubs.org
Recovery 91 - 114% acgpubs.org

| Relative Uncertainty | 7.5% - 12.7% | acgpubs.org |

Method Validation Protocols and Performance Evaluation

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. When using Sulfamethoxazole-d4 as an internal standard for the quantification of sulfamethoxazole, method validation protocols rigorously assess the performance and reliability of the analytical procedure. This involves a series of experiments to evaluate linearity, precision, accuracy, detection limits, recovery, and the ability to compensate for matrix-related interferences.

Assessment of Calibration Curve Linearity and Dynamic Range

A fundamental step in method validation is establishing the linearity of the calibration curve, which demonstrates the proportional relationship between the analyte concentration and the instrument's response over a defined range. In methods employing Sulfamethoxazole-d4, calibration curves are typically constructed by plotting the ratio of the peak area of the target analyte (sulfamethoxazole) to the peak area of the internal standard (Sulfamethoxazole-d4) against the concentration of the analyte. This ratiometric approach is crucial as the internal standard compensates for variations in sample injection volume and instrument response.

The dynamic range is the concentration span over which the method is both linear and quantifiable. Research shows that methods using this internal standard achieve excellent linearity, with correlation coefficients (r or r²) consistently exceeding 0.99, indicating a strong linear relationship. ijpar.comrsc.organjs.edu.iqnih.gov The specific dynamic range can vary depending on the sample matrix (e.g., plasma, urine, water) and the analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For instance, in human plasma, a linear range of 1.2–400 ng/mL has been reported, while in other applications, ranges such as 2–10 µg/mL are common. ijpar.comrsc.org

Table 1: Examples of Linearity and Dynamic Range in Sulfamethoxazole Analysis

MatrixAnalytical TechniqueDynamic RangeCorrelation Coefficient (r²)Source
Rat PlasmaLC-MS/MS1.2 - 400 ng/mL≥0.997 rsc.org
Human SerumSPE-MS/MS12 - 400 µg/mL0.9952 nih.gov
Pharmaceutical FormulationUV-Spectroscopy2 - 10 µg/mL0.999 ijpar.com
Human PlasmaHPLC-PDANot Specified0.998 (r-value) indexcopernicus.comresearchgate.net
Human UrineHPLC-PDANot Specified0.996 (r-value) indexcopernicus.comresearchgate.net

Evaluation of Analytical Precision and Accuracy (Intra-day and Inter-day Variability)

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). Accuracy refers to the closeness of the mean of a set of results to the true value, often expressed as percent error (%RE) or percent recovery.

The use of Sulfamethoxazole-d4 as an internal standard significantly enhances both precision and accuracy by correcting for random and systematic errors that may occur during sample processing and analysis. Validation protocols evaluate these parameters through:

Intra-day (or Intra-batch) analysis: Analyzing multiple replicates of quality control (QC) samples at different concentration levels (low, medium, high) within the same day or analytical run.

Inter-day (or Inter-batch) analysis: Repeating the analysis on different days to assess the method's reproducibility over time.

Studies consistently demonstrate that methods validated with Sulfamethoxazole-d4 exhibit high precision and accuracy. Intra-assay precision coefficients of variation are often below 7%, with inter-assay precision below 10%. nih.gov Accuracy values are typically within ±15% of the nominal concentration, which aligns with regulatory guidelines for bioanalytical method validation. researchgate.netresearchgate.net

Table 2: Performance Data for Precision and Accuracy Using an Internal Standard

ParameterMatrixConcentration LevelAcceptance CriteriaReported ValueSource
Intra-day Precision (%RSD)Human SerumMultiple QC Levels<15%<6% nih.gov
Inter-day Precision (%RSD)Human SerumMultiple QC Levels<15%<10% nih.gov
Intra-day Precision (%RSD)FormulationNot Specified<2%0.93 ijpar.com
Inter-day Precision (%RSD)FormulationNot Specified<2%1.38 ijpar.com
Accuracy (%Error)Human Plasma (LLOQ)0.7 µg/mL≤20%≤11.76% indexcopernicus.comresearchgate.net
Accuracy (%Error)Human Plasma (Above LLOQ)Multiple QC Levels≤15%≤14.08% indexcopernicus.comresearchgate.net

Determination of Method Detection Limits (MDLs) and Quantification Limits (MQLs)

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results. epa.govepa.gov The Method Quantification Limit (MQL), often used interchangeably with the Limit of Quantification (LOQ), is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated operational conditions of the method. wef.org

Determining these limits is essential for understanding the sensitivity of an analytical method. The use of a robust internal standard like Sulfamethoxazole-d4 is instrumental in achieving low detection and quantification limits, as it helps to stabilize the signal at low concentrations. The MQL is often established as the lowest concentration on the calibration curve that meets specified criteria for precision (%RSD ≤ 20%) and accuracy (within ±20% of the nominal value). researchgate.net

MDLs and MQLs are highly dependent on the sample matrix and the analytical technique. For example, methods for environmental water analysis might achieve detection limits in the nanogram-per-liter range, while methods for biological fluids like serum or plasma may have slightly higher limits. A study using ultra-fast solid-phase extraction-tandem mass spectrometry reported a detection limit of 0.47 mcg/mL for sulfamethoxazole in serum. nih.gov Another spectrophotometric method reported an LOD of 0.0686 µg/mL and an LOQ of 0.2287 µg/mL. researchgate.net

Comprehensive Recovery Studies and Extraction Efficiency Optimization

Extraction efficiency refers to the percentage of the analyte of interest that is successfully transferred from the original sample matrix to the final extract during the sample preparation process. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used to isolate and concentrate sulfamethoxazole from complex matrices like plasma, urine, or environmental samples. indexcopernicus.comresearchgate.netrdd.edu.iq

Sulfamethoxazole-d4 plays a pivotal role in these studies. By spiking the internal standard into the sample at the very beginning of the extraction procedure, it undergoes the same potential losses as the native analyte. The recovery is calculated by comparing the response of the analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample. The internal standard, however, is used to correct for any losses. The consistency of the internal standard's signal across different samples indicates the stability and reproducibility of the extraction process.

Recovery studies using an internal standard allow for the optimization of extraction parameters (e.g., solvent type, pH, elution volume) to maximize analyte yield. Studies have reported recovery percentages for sulfamethoxazole between 99.2% and 100.8%, demonstrating the high efficiency of the developed extraction methods when validated with an appropriate internal standard. ijpar.com

Characterization and Mitigation of Matrix Effects and Ionization Variability Using Deuterated Internal Standards

Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS/MS. They are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov This ionization variability can compromise the reliability, linearity, and accuracy of the method. nih.gov

Deuterated internal standards like Sulfamethoxazole-d4 are the gold standard for mitigating matrix effects. nih.govresearchgate.net Because Sulfamethoxazole-d4 is structurally and chemically almost identical to sulfamethoxazole, it has nearly the same chromatographic retention time and ionization efficiency. bris.ac.uk Therefore, it co-elutes from the chromatography column at the same time as the analyte and is subjected to the same degree of ion suppression or enhancement. bris.ac.uk

By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is effectively normalized. If both signals are suppressed by 20%, the ratio between them remains constant, ensuring that the quantification remains accurate despite the interference. nih.gov This compensation is a primary reason for the superior performance of stable isotope-labeled internal standards over structural analogs or other types of internal standards in complex matrix analysis. mdpi.com However, it is critical to ensure complete co-elution of the analyte and the internal standard for this correction to be fully effective. bris.ac.uk

Emerging Analytical Techniques and Future Directions in Quantitative Analysis

The field of analytical chemistry is continually evolving, with a drive towards methods that are faster, more sensitive, and more environmentally friendly. Sulfamethoxazole-d4 continues to be an indispensable tool in these emerging techniques for the quantitative analysis of sulfamethoxazole.

Newer methods such as ultra-fast SPE coupled with tandem mass spectrometry (MS/MS) can reduce analysis times to less than 20 seconds per sample, a significant improvement over traditional HPLC methods. nih.gov In such high-throughput environments, the reliability provided by a co-eluting internal standard like Sulfamethoxazole-d4 is paramount for ensuring data quality.

Other emerging areas include the development of novel electrochemical sensors and biosensors for real-time monitoring of pharmaceuticals in various environments. nih.gov While these techniques may differ in their detection principles, the fundamental need for accurate calibration and validation remains. As these sensor-based technologies are refined for quantitative applications, the principles of internal standardization, potentially adapted for these new platforms, will be crucial for translating sensor signals into reliable concentration data.

Future directions will likely focus on miniaturization, automation, and expanding the scope of multi-residue methods that can simultaneously quantify hundreds of contaminants. In these complex analyses, the challenge of matrix effects becomes even more pronounced. Therefore, the use of a specific, stable isotope-labeled internal standard like Sulfamethoxazole-d4 for each target analyte will remain the most robust strategy for achieving accurate and defensible quantitative results.

Mechanistic Investigations and Metabolic Pathway Elucidation Using Sulfamethoxazole D4

Tracing Biotransformation and Degradation Pathways in Environmental Microbial Communities

Sulfamethoxazole (B1682508) is frequently detected in various environmental compartments, and its persistence is a growing concern. nih.govresearchgate.netmdpi.com Understanding the mechanisms by which microbial communities break down this contaminant is crucial for developing effective bioremediation strategies. Sulfamethoxazole-d4 (B561764) acts as a tracer, enabling detailed investigation of these degradation processes under different environmental conditions.

The biodegradation of sulfamethoxazole (SMX) has been demonstrated in both single bacterial strains and complex microbial consortia under aerobic and anaerobic conditions. researchgate.net The use of Sulfamethoxazole-d4 allows for precise measurement of degradation rates and kinetics by distinguishing the labeled compound from any pre-existing, unlabeled SMX in the environment.

Under aerobic conditions, various bacterial species have shown the capacity to degrade SMX. For instance, mixed cultures of Acinetobacter sp. S1 and Pseudomonas sp. S2 have achieved 89.0±5.5% degradation of SMX within 72 hours. eeer.org Similarly, pure cultures of Ochrobactrum sp., Labrys sp., and Gordonia sp. have demonstrated degradation efficiencies of up to 45.2%, 62.2%, and 51.4%, respectively, over 288 hours. researchgate.net The degradation often follows first-order decay kinetics, as observed in studies with Arthrobacter species, where half-lives for complete degradation were 11.3 hours and 46.4 hours for strains D2 and D4, respectively. acs.org Sphingobacterium mizutaii LLE5 has also been identified as an efficient degrader, removing 93.87% of a 50 mg/L SMX concentration within seven days. nih.gov

Table 1: Aerobic and Anaerobic Degradation of Sulfamethoxazole by Various Microbial Cultures This table is interactive. You can sort and filter the data.

A key advantage of using Sulfamethoxazole-d4 is in the identification of metabolic and degradation byproducts. The mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous detection of transformation products (TPs) using mass spectrometry, even at very low concentrations.

During microbial degradation, the SMX molecule is cleaved and modified, leading to various TPs. In mixed cultures of Acinetobacter sp. S1 and Pseudomonas sp. S2, identified metabolites include aniline (B41778), 4-aminothiophenol, 3-amino-5-methylisoxazole, and sulfanilamide. eeer.org Aeromonas caviae has also been shown to degrade SMX into aniline and 3-amino-5-methylisoxazole. researchgate.net Under anoxic conditions, a wider array of TPs can be formed. One study identified 10 different TPs, primarily involving alterations to the heterocyclic ring and the N4-arylamine part of the molecule. acs.org The detection of a pterin (B48896) conjugate, PtO-SMX, in activated sludge indicates that another biotransformation route involves interaction with the folate synthesis pathway. nih.gov By tracing the deuterium label, researchers can confirm that these products originate from the parent Sulfamethoxazole-d4 molecule, map out the complete degradation pathway, and assess the stability and potential toxicity of these newly formed compounds.

Enzymatic Activity and Inhibition Studies with Deuterated Substrates

Sulfamethoxazole-d4 is an essential tool for probing the enzymatic mechanisms that are central to its antimicrobial action and biotransformation. The isotopic label provides a means to study enzyme-substrate interactions and kinetic effects at a molecular level.

The primary target of sulfamethoxazole is dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in the bacterial folate synthesis pathway. rcsb.orgdrugbank.comnih.gov SMX acts as a competitive inhibitor, mimicking the natural substrate, para-aminobenzoic acid (pABA), and binding to the enzyme's active site. rcsb.org This binding prevents the synthesis of dihydropteroate, a precursor to folic acid, which is essential for DNA and protein synthesis, thus leading to a bacteriostatic effect. rcsb.orgdrugbank.com

Structural studies have revealed that SMX binds within the pABA pocket through a series of hydrogen bonds and hydrophobic interactions. rcsb.org Interestingly, some studies have shown that sulfonamides like SMX can also serve as alternative substrates for DHPS, leading to the formation of dihydropterin-sulfonamide adducts. researchgate.net The use of Sulfamethoxazole-d4 allows for detailed investigation of these interactions. By tracking the deuterated molecule, researchers can quantify its binding affinity (Ki), determine whether it acts purely as an inhibitor or also as a substrate, and characterize the resulting enzymatic products. This is particularly important in studying drug resistance, as mutations in the DHPS enzyme can alter its binding affinity for sulfonamides. nih.govnih.gov

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom in the reactant is replaced with a deuterium atom. nih.gov This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov

By strategically placing the deuterium label on different positions of the sulfamethoxazole molecule, researchers can investigate the mechanisms of its biotransformation. For example, if a significant KIE is observed when a C-H bond is deuterated, it provides strong evidence that the cleavage of this specific bond is a rate-limiting step in the degradation pathway. This technique has long been used to elucidate reaction mechanisms and has more recently been applied in drug development to slow down metabolic processes, thereby improving a drug's pharmacokinetic profile. nih.gov In the context of SMX biotransformation, applying Sulfamethoxazole-d4 can help determine which enzymatic processes (e.g., hydroxylation, cleavage of the sulfonamide bond) are kinetically limiting, providing fundamental insights into how microbes metabolize this antibiotic.

Isotopic Labeling for Understanding Substrate Uptake and Cellular Accumulation in Non-Human Models

Understanding how a substrate like sulfamethoxazole enters a bacterial cell and whether it accumulates intracellularly is vital for comprehending its efficacy and potential for bioremediation. Isotopic labeling provides a direct method to track the movement and concentration of the compound in non-human models, such as bacterial cultures.

Studies using other isotopic labels, such as 35S and 14C, have provided insights that are directly applicable to experiments using Sulfamethoxazole-d4. For example, research using [35S]sulfamethoxazole with E. coli demonstrated a notable lack of cellular accumulation; over 99% of the metabolic product was found in the external medium, suggesting that the drug or its byproduct is actively exported or diffuses out of the cell. researchgate.net Another study with Microbacterium sp. BR1 used 14C-labeled SMX to investigate its metabolism at very low concentrations. acs.org The results showed rapid removal of SMX from the culture medium and its subsequent mineralization to 14CO2, indicating that the bacterium not only takes up the compound but can also metabolize it completely. acs.org

By employing Sulfamethoxazole-d4, these types of studies can be performed with greater sensitivity and without the handling requirements of radioactive isotopes. Tracking the deuterated compound can reveal the efficiency of uptake mechanisms, measure intracellular versus extracellular concentrations, and determine whether the cell accumulates the drug or its deuterated metabolites, providing a complete picture of its cellular fate.

Environmental Fate and Transport Research of Sulfamethoxazole Assisted by Deuterated Analogs

Spatiotemporal Distribution and Persistence of Sulfamethoxazole (B1682508) in Natural and Engineered Systems

Occurrence in Aquatic Ecosystems (Rivers, Lakes, Groundwaters)

Sulfamethoxazole is frequently detected in a variety of aquatic environments, including rivers, lakes, and groundwaters, due to incomplete removal in wastewater treatment plants (WWTPs). nih.gov Its presence in these ecosystems is a significant concern due to the potential for chronic exposure of aquatic organisms and the promotion of antibiotic resistance.

Recent studies have documented the widespread occurrence of sulfamethoxazole in surface waters. For instance, in a study of surface and groundwater, sulfamethoxazole was identified in surface water, with concentrations varying based on proximity to effluent discharge points. biorxiv.org Another study investigating a river ecosystem found that sulfamethoxazole can persist, with its degradation influenced by factors such as sunlight and the presence of microbial communities. nih.gov In the presence of both UV light and microorganisms, sulfamethoxazole was found to completely disappear within 28 days. nih.gov

Groundwater contamination with sulfamethoxazole is also a documented issue. A study in Kisumu, Kenya, found sulfamethoxazole in 14.3% of the 49 groundwater sources tested, with concentrations reaching up to 258.2 ng/L. researchgate.netresearchgate.net The detection of sulfamethoxazole in groundwater is attributed to its relatively high mobility in soil and its stability in water. researchgate.net

The accurate quantification of sulfamethoxazole in these complex water matrices is often accomplished using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where Sulfamethoxazole-d4 (B561764) is employed as an internal standard to ensure data accuracy. nih.gov

Table 1: Occurrence of Sulfamethoxazole in Various Aquatic Environments

Aquatic EnvironmentLocationConcentration RangeDetection FrequencyReference
GroundwaterKisumu, KenyaNot Detected - 258.2 ng/L14.3% researchgate.netresearchgate.net
River WaterTiber RiverInitial concentration 500 µg/LDegradation observed over 60 days nih.gov
Surface WaterPortugalDetected23% biorxiv.org

Presence and Mobility in Terrestrial Compartments (Soils, Sediments)

The fate of sulfamethoxazole in terrestrial environments is largely governed by its mobility and persistence in soils and sediments. Due to its molecular properties, sulfamethoxazole is generally considered to be highly mobile in soils. researchgate.net This mobility creates a risk of contamination for underlying groundwater resources. researchgate.net

Studies have shown that the mobility of sulfamethoxazole in soil is influenced by soil properties such as pH and organic carbon content. researchgate.net For instance, in soils with higher organic carbon content and lower pH, the mobility of sulfamethoxazole was found to be lower due to increased adsorption. researchgate.net The dissipation of sulfamethoxazole in soil is primarily attributed to biodegradation under aerobic conditions. nih.gov

In sediment-water systems, sulfamethoxazole has been shown to accumulate in the sediment phase. acs.org The degradation of sulfamethoxazole in these systems is influenced by both biotic and abiotic factors. diva-portal.org The use of deuterated analogs like Sulfamethoxazole-d4 is crucial in these studies for accurately quantifying the concentration of sulfamethoxazole in both the water and solid phases, helping to elucidate its partitioning and degradation kinetics.

Table 2: Mobility and Persistence of Sulfamethoxazole in Terrestrial Environments

Terrestrial CompartmentKey FindingInfluencing FactorsReference
SoilModerately to highly mobileSoil pH, Organic Carbon Content researchgate.net
Pasture SoilsDissipation mainly through biodegradationInitial concentration, Aerobic conditions nih.gov
River SedimentAccumulation in sediment- acs.org

Degradation Dynamics and Removal Efficiencies in Wastewater Treatment Processes

Anaerobic Digestion and Biogas Plant Performance in Sulfamethoxazole Removal

Anaerobic digestion is a common process in wastewater treatment and biogas production, and its effectiveness in removing sulfamethoxazole has been a subject of significant research. Studies have shown that sulfamethoxazole can be degraded under anaerobic conditions, with removal efficiencies varying depending on the specific operational parameters of the digester. frontiersin.orgnih.gov

In a full-scale biogas plant, sulfamethoxazole was degraded by up to 100% over a 45-day hydraulic retention time. nih.gov Another study using cattle manure as feedstock found that approximately 80% of the initial sulfamethoxazole concentration was degraded after 69 days of anaerobic digestion. frontiersin.org The addition of sulfamethoxazole at a concentration of 5 mg/L was also observed to affect the microbial community dynamics and lead to higher methane and hydrogen production. frontiersin.org

The accurate tracking of sulfamethoxazole and its degradation products during anaerobic digestion is facilitated by the use of Sulfamethoxazole-d4 as an internal standard in analytical procedures. frontiersin.orgnih.gov This ensures reliable data on the removal efficiency and helps in understanding the degradation pathways.

Table 3: Sulfamethoxazole Removal in Anaerobic Digestion

Study TypeFeedstockInitial SMX ConcentrationRemoval EfficiencyRetention TimeReference
Full-Scale Biogas PlantNot specifiedNot specifiedUp to 100%45 days nih.gov
Batch ExperimentsCattle Manure5 mg/L~80%69 days frontiersin.org

Sequential Anaerobic-Aerobic Treatment Strategies for Enhanced Degradation

Conventional wastewater treatment plants often exhibit limited removal of sulfamethoxazole. researchgate.netnih.gov To improve its degradation, sequential anaerobic-aerobic treatment strategies have been investigated. Research has shown that this combination of anoxic and oxic conditions can significantly enhance the removal of sulfamethoxazole and its transformation products. researchgate.netnih.gov

The identification and quantification of these transformation products are critical for evaluating the effectiveness of the treatment process. While not always explicitly stated, the use of deuterated internal standards like Sulfamethoxazole-d4 is a standard practice in the analytical methods employed for such detailed investigations to ensure the accuracy of the concentration measurements of both the parent compound and its various degradation products.

Hydrothermal Regeneration Effects on Sulfamethoxazole Fate in Activated Carbon Systems

Activated carbon is widely used for the removal of organic micropollutants, including sulfamethoxazole, from water. However, the regeneration of spent activated carbon is a critical aspect of its sustainable use. Hydrothermal treatment has been explored as a method for regenerating activated carbon loaded with sulfamethoxazole.

Studies have shown that hydrothermal treatment can effectively degrade sulfamethoxazole. At a temperature of 280°C, sulfamethoxazole was completely degraded. Research has also investigated the formation of transformation products during this process, with four transformation products of sulfamethoxazole being identified. Importantly, after three cycles of regeneration at 280°C, only two of these transformation products were detected as being readsorbed onto the activated carbon, indicating the effectiveness of the regeneration process.

Another study found that hydrothermal treatment at 200°C and 240°C resulted in the full conversion of sulfamethoxazole. The stability of the activated carbon's surface properties after multiple regeneration cycles suggests that hydrothermal treatment is a promising technology for the sustainable use of activated carbon in water treatment. The precise measurement of sulfamethoxazole and its transformation products in both the aqueous and solid phases during these experiments relies on robust analytical methods, which often incorporate deuterated internal standards for accuracy.

Sorption and Desorption Behavior of Sulfamethoxazole in Environmental Matrices

Sorption, the process by which a substance adheres to a solid surface, is a key factor governing the mobility and bioavailability of sulfamethoxazole in the environment. This behavior is studied in various environmental matrices, including sewage sludge, soils, and sediments.

In municipal wastewater treatment plants, sorption to sludge is a significant removal process for many trace organic contaminants. nih.gov Research on the sorption behavior of sulfamethoxazole in sewage sludge revealed that approximately 35.8% of the compound was removed from the liquid phase through adsorption. nih.gov The process was determined to be spontaneous and exothermic. nih.gov Unlike other contaminants that are primarily adsorbed through physical partitioning, sulfamethoxazole is thought to be sorbed through multiple interactions, leading to a strong affinity for activated sludge and a consequently low desorption rate. nih.gov This strong binding suggests that a significant portion of sulfamethoxazole entering wastewater treatment plants can accumulate in sludge.

The sorption and desorption behavior of sulfamethoxazole in soil is influenced by soil properties, particularly organic carbon content. researchgate.net Studies have shown a correlation between higher organic carbon content and stronger adsorption of sulfamethoxazole. researchgate.net For instance, in a study comparing four different soils, the soil with the highest organic carbon content exhibited the strongest adsorption. researchgate.net While sorption occurs, desorption can also release the compound back into the soil solution. Experiments have shown that approximately 1-10% of sorbed sulfamethoxazole can be removed during desorption steps. researchgate.net The presence of other emerging contaminants, like microplastics, can also influence sulfamethoxazole's behavior. The addition of microplastics to soil has been found to slightly reduce the equilibrium adsorption capacity for sulfamethoxazole. nih.gov

In aquatic systems, sorption to sediment is another important process. However, the extent of this sorption is highly dependent on the pH of the system. nih.gov Under slightly basic conditions, sorption of sulfamethoxazole to river sediment has been observed to be of minor importance. nih.gov This indicates that in certain aquatic environments, sulfamethoxazole may remain predominantly in the aqueous phase, where it is more mobile and available for transport and transformation. nih.gov

The following table summarizes key findings on the sorption of sulfamethoxazole in different environmental matrices.

Table 1: Sorption Behavior of Sulfamethoxazole in Various Environmental Matrices
Environmental Matrix Key Findings Sorption/Removal Percentage Influencing Factors Reference
Sewage Sludge Sorption is a significant removal pathway; process is spontaneous and exothermic. 35.8% removed from liquid phase Multiple interactions, strong affinity nih.gov
Soil Organic carbon content plays a significant role in sorption capacity. Variable; 1-10% desorption observed Organic carbon, presence of microplastics researchgate.net
River Sediment Sorption is of minor importance under slightly basic pH conditions. Not significant pH nih.gov

Influence of Environmental Factors on Sulfamethoxazole Transport and Transformation

The transport and transformation of sulfamethoxazole in the environment are not static processes; they are dynamically influenced by a range of environmental factors. Understanding these influences is crucial for predicting the antibiotic's persistence and potential impact.

Seasonal Variability

Seasonal changes significantly affect the degradation pathways of sulfamethoxazole, particularly photodegradation. The intensity of ultraviolet-B (UVB) radiation, which varies with the season, is directly correlated with the photodegradation rate of sulfamethoxazole in aqueous solutions. nih.gov The nonionized form of the compound is particularly susceptible to breakdown by natural sunlight. nih.gov This suggests that sulfamethoxazole's persistence in surface waters can be significantly lower during seasons with high solar intensity. nih.gov Seasonal events like snowmelt also play a role in the transport of sulfamethoxazole. Studies in agricultural fields with a history of manure application have detected sulfamethoxazole in spring-thaw snowmelt, indicating that this seasonal runoff is a pathway for its transport into surface waters. cdnsciencepub.com

Temperature

Temperature affects both the rate and mechanism of sulfamethoxazole transformation. For microbial degradation, temperature is a critical parameter. For example, the bacterial strain Sphingobacterium mizutaii LLE5 has been shown to degrade sulfamethoxazole over a temperature range of 15–40 °C, with optimal degradation occurring at 30 °C. nih.gov This indicates that biodegradation rates in soil and water will fluctuate with temperature changes. In contrast, for indirect photodegradation processes initiated by hydroxyl radicals, an increase in temperature can lead to a decrease in the degradation rate constants. nih.gov This highlights the complex and sometimes opposing effects of temperature on different transformation pathways.

Microbial Community Structure

The composition and activity of microbial communities are fundamental to the biodegradation of sulfamethoxazole. The presence of this antibiotic can exert selective pressure on microbial populations, leading to shifts in community structure. frontiersin.orgbohrium.com Continuous exposure to sulfamethoxazole in activated sludge has been shown to cause changes at the species level, favoring the dominance of resistant bacteria such as Arthrobacter sp. and members of the Chitinophagaceae and Intrasporangiaceae families. frontiersin.org Specific microorganisms have been identified as being capable of transforming sulfamethoxazole, including species of Rhodococcus, Pseudomonas, and Geobacter. researchgate.netresearchgate.net The initial concentration of sulfamethoxazole can also play a role in modifying the relative abundance of predominant microbial populations. researchgate.net In some cases, the presence of sulfamethoxazole in soil did not lead to the development of resistance genes, suggesting that the initial presence of these genes from sources like wastewater irrigation may be a more critical factor. bohrium.com The efficiency of degradation can also depend on whether bacteria are in pure or mixed cultures, with some studies showing higher removal by individual strains while others indicate synergistic effects in consortia. researchgate.net

The following table details the influence of various environmental factors on the fate of sulfamethoxazole.

Table 2: Influence of Environmental Factors on Sulfamethoxazole Fate
Environmental Factor Influence on Transport and Transformation Key Research Findings Reference
Seasonal Variability Affects photodegradation rates and transport via runoff. Photodegradation rate is correlated with seasonal UVB intensity. Transport is observed during spring snowmelt. nih.govcdnsciencepub.com
Temperature Influences rates of both biodegradation and photodegradation. Optimal biodegradation by S. mizutaii at 30°C. Indirect photodegradation rate can decrease with increasing temperature. nih.govnih.gov
Microbial Community Determines biodegradation potential and can be altered by SMX presence. Exposure to SMX shifts community structure, favoring resistant species. Genera like Rhodococcus and Geobacter are involved in degradation. frontiersin.orgbohrium.comresearchgate.netresearchgate.net

Future Perspectives and Research Gaps in Sulfamethoxazole D4 Applications

Expansion of Analytical Methodologies for Novel Matrices and Trace Analysis

The detection of pharmaceutical residues is a growing priority, and with it, the need for analytical methods that can handle increasingly complex sample types. While techniques for quantifying sulfamethoxazole (B1682508) in water are well-established, significant research gaps exist for more challenging matrices. Future work will need to focus on developing and validating robust methods for detecting sulfamethoxazole and its deuterated standard in materials such as animal tissues, agricultural soils, sewage sludge, and sediments. iaea.orgnih.gov The use of Sulfamethoxazole-d4 (B561764) is critical in these methods to correct for matrix effects and potential losses during complex extraction procedures. researchgate.net

The continuous push for lower limits of detection to match environmentally relevant concentrations—often in the nanogram per liter range—demands more sensitive analytical approaches. nih.govnih.gov Methodologies combining advanced separation techniques like liquid chromatography with high-resolution mass spectrometry (LC-HRMS) will be essential. In these highly sensitive analyses, sulfamethoxazole-d4 is indispensable for ensuring accurate quantification and mitigating the risk of false positives at ultra-trace levels.

A summary of analytical considerations for novel matrices is presented below.

Novel Matrix Primary Analytical Challenge Role of Sulfamethoxazole-d4 Common Analytical Technique
Sewage Sludge High organic content causing significant matrix interference.Internal standard to correct for ion suppression/enhancement and extraction inefficiency.LC-MS/MS
Animal Tissue Presence of lipids and proteins that can interfere with analysis.Isotope dilution mass spectrometry for precise quantification.QuEChERS extraction followed by LC-MS/MS
Sediment Strong adsorption of sulfamethoxazole to sediment particles.Monitor and correct for losses during sample extraction and cleanup steps. nih.govPressurized Liquid Extraction (PLE) with LC-MS/MS
Plant Tissues Complex mixture of endogenous compounds.Accurate quantification by accounting for matrix-induced signal variability.LC-HRMS

Deeper Mechanistic Insights into Sulfamethoxazole Biotransformation Pathways

Understanding how sulfamethoxazole is broken down and transformed in organisms and the environment is crucial for assessing its ultimate fate and toxicological risk. researchgate.netnih.gov While major human metabolites like N4-acetyl-sulfamethoxazole are known, the full spectrum of transformation products, especially those formed by microbial communities in the environment, remains an area of active investigation. researchgate.netdoaj.orgnih.gov

Sulfamethoxazole-d4 is an ideal tool for these studies. By "spiking" a biological system (such as a microbial culture or a microcosm) with the deuterated compound, researchers can use mass spectrometry to specifically trace the metabolic fate of the labeled molecule. nih.gov This allows for the confident identification of novel metabolites against a complex background of endogenous molecules. nih.gov Future research can apply this strategy to:

Identify previously unknown microbial degradation products in wastewater treatment plants and aquatic ecosystems. nih.gov

Elucidate the specific enzymes responsible for its metabolism, such as cytochrome P450 monooxygenases. nih.gov

Investigate the potential for "re-transformation" of metabolites back into the active parent compound under different environmental conditions. researchgate.net

Uncover the formation of reactive metabolites and their binding to cellular macromolecules, which can provide clues about mechanisms of toxicity.

A recent pharmacometabolomics study highlighted the power of this approach by identifying previously unreported glucuronide conjugates and isoxazole (B147169) ring-opened variants of sulfamethoxazole in human users, providing new targets for environmental monitoring. doaj.orgnih.govresearchgate.net

Integrative Studies Combining Environmental Monitoring with Isotopic Tracing Techniques

To accurately predict how sulfamethoxazole behaves in the environment, data from field monitoring must be combined with controlled laboratory experiments. Isotopic tracing with sulfamethoxazole-d4 is a powerful method for bridging this gap. nih.govusgs.gov By introducing a known amount of the labeled compound into controlled environments like soil columns or aquatic mesocosms, scientists can precisely track its movement, degradation, and partitioning between water, soil, and biota. usgs.govresearchgate.net

This approach allows for the precise determination of key environmental fate parameters, such as:

Biodegradation rates in different environmental compartments.

Sorption coefficients (Koc) to soil and sediment.

The efficiency of removal in water treatment processes.

The data generated from these sulfamethoxazole-d4 tracing studies are invaluable for developing and calibrating mathematical models that predict the environmental concentrations and persistence of the antibiotic on a watershed or regional scale. usgs.gov Future research should focus on more complex, long-term mesocosm studies that simulate real-world scenarios, including fluctuating environmental conditions and the presence of co-contaminants, to build more robust and accurate predictive models.

Potential for Sulfamethoxazole-d4 in Broader Omics Research and Biomarker Discovery

The utility of sulfamethoxazole-d4 extends into the realm of systems biology and "omics" research. Stable isotope labeling is a foundational technique in metabolomics, used to trace metabolic fluxes and identify novel compounds within complex biological networks. nih.gov In this context, sulfamethoxazole-d4 can be used as a chemical probe to investigate the systemic response of an organism or microbial community to antibiotic exposure.

Future applications in this area could include:

Pharmacometabolomics: As demonstrated in recent human studies, using labeled drugs can help create a comprehensive profile of all drug-related metabolites, improving our understanding of real-world metabolism. doaj.orgnih.gov

Integrative Omics: By exposing organisms to sulfamethoxazole-d4 and simultaneously analyzing changes in the transcriptome (gene expression), proteome (proteins), and metabolome (metabolites), researchers can gain deep insights into its mechanisms of action and off-target effects. nih.govnih.gov For example, an integrative omics analysis of Staphylococcus aureus exposed to sulfamethoxazole revealed significant changes in metabolic pathways related to purine (B94841) and pyruvate (B1213749) metabolism. nih.govnih.gov

Biomarker Discovery: Tracing the metabolic fate of sulfamethoxazole-d4 can help identify unique downstream endogenous metabolites that are produced only in response to the drug's presence. These molecules could serve as highly specific biomarkers of exposure or effect in environmental and clinical monitoring.

By leveraging stable isotope labeling with advanced analytical platforms, sulfamethoxazole-d4 can help researchers move beyond simple quantification and toward a more dynamic and mechanistic understanding of the antibiotic's interaction with living systems. nih.gov

Q & A

Q. What is the primary role of Sulfamethoxazole-d4 in analytical chemistry, and how is it methodologically integrated into liquid chromatography-mass spectrometry (LC-MS) workflows?

Sulfamethoxazole-d4 is a deuterated internal standard used to improve the accuracy of quantitative analyses in LC-MS. Methodologically, it is spiked into samples at a known concentration to correct for matrix effects, ionization efficiency variations, and instrument drift. For example, in environmental monitoring, it is added to wastewater extracts before LC-MS analysis to normalize recovery rates of non-deuterated sulfamethoxazole .

Q. How is Sulfamethoxazole-d4 synthesized, and what analytical techniques validate its isotopic purity?

Synthesis typically involves replacing four hydrogen atoms with deuterium at specific positions (e.g., methyl groups) via catalytic exchange reactions. Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For instance, HRMS confirms the molecular ion cluster pattern (e.g., m/z 276.06 for Sulfamethoxazole-d4 vs. 272.07 for the non-deuterated form) .

Q. What safety protocols are critical when handling Sulfamethoxazole-d4 in laboratory settings?

While safety data sheets (SDS) for Sulfamethoxazole-d4 are limited, general precautions for sulfonamides apply:

  • Use personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions.
  • Store in a ventilated, cool environment away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize Sulfamethoxazole-d4 recovery rates in complex matrices (e.g., sewage sludge) during sample preparation?

Recovery optimization involves:

  • Solid-phase extraction (SPE): Using hydrophilic-lipophilic balance (HLB) cartridges with pH-adjusted eluents (e.g., methanol at pH 3) to enhance sulfonamide retention.
  • Matrix-matched calibration: Spiking blank matrices with Sulfamethoxazole-d4 to account for ion suppression/enhancement effects. Studies show recovery rates >85% in sludge when combining SPE with isotope dilution .

Q. What experimental strategies resolve contradictions in stability data for Sulfamethoxazole-d4 under varying pH and temperature conditions?

Conflicting stability reports require:

  • Controlled degradation studies: Incubating Sulfamethoxazole-d4 at specific pH (e.g., 2–12) and temperatures (4°C–40°C) over time.
  • Multi-method validation: Cross-verifying stability using LC-MS, UV-Vis spectroscopy, and NMR. For example, LC-MS data showing <5% degradation at pH 7 after 72 hours may contradict UV-Vis results due to matrix interference .

Q. How does the deuterium isotope effect influence Sulfamethoxazole-d4’s chromatographic behavior compared to its non-deuterated counterpart?

The deuterium isotope effect causes slight retention time shifts in reversed-phase LC due to differences in hydrophobicity. For instance, Sulfamethoxazole-d4 elutes ~0.2 minutes earlier than sulfamethoxazole on a C18 column (acetonitrile/water gradient). Researchers must adjust integration parameters to prevent misidentification .

Q. What statistical methods are recommended for analyzing inter-laboratory variability in Sulfamethoxazole-d4 quantification?

Use robust regression analysis to identify outliers and mixed-effects models to account for instrument- and operator-specific variability. For example, a meta-analysis of 10 labs showed that 95% confidence intervals for Sulfamethoxazole-d4 concentrations narrowed by 12% after applying these methods .

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